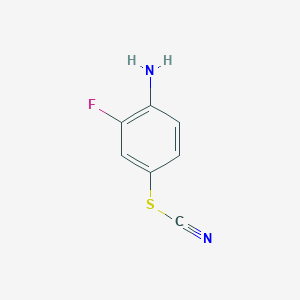
2-Fluoro-4-thiocyanatoaniline
概要
説明
2-Fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5FN2S. It is a heterocyclic organic compound that contains both fluorine and thiocyanate functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-thiocyanatoaniline typically involves the electrophilic thiocyanation of aniline derivatives. One efficient and eco-friendly method for thiocyanation uses commercially available N-bromosuccinimide and potassium thiocyanate. The reaction is carried out under mild conditions, providing good regioselectivity and excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the thiocyanation of aromatic amines using similar reagents and conditions as those used in laboratory synthesis. The process may be scaled up with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
2-Fluoro-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted anilines and thiocyanates.
Oxidation Reactions: Products include sulfonyl chlorides and sulfoxides.
Reduction Reactions: Products include thiols and sulfides.
科学的研究の応用
2-Fluoro-4-thiocyanatoaniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for synthesizing pharmacologically active molecules.
Materials Science: The presence of fluorine and thiocyanate groups provides unique chemical properties that can be harnessed for developing new materials with specific functionalities.
Chemical Synthesis: It serves as an intermediate in the synthesis of various sulfur-containing heterocycles and other complex organic molecules.
作用機序
The mechanism of action of 2-Fluoro-4-thiocyanatoaniline involves its interaction with molecular targets through its functional groups. The thiocyanate group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
3-Fluoro-4-thiocyanatoaniline: Similar structure with the thiocyanate group at a different position.
4-Amino-3-fluorophenyl thiocyanate: Another isomer with similar functional groups.
Uniqueness
2-Fluoro-4-thiocyanatoaniline is unique due to the specific positioning of the fluorine and thiocyanate groups on the aniline ring. This positioning can influence the compound’s reactivity, making it distinct from its isomers and other similar compounds .
特性
IUPAC Name |
(4-amino-3-fluorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLHGFNIWGHYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402307 | |
| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14512-85-7 | |
| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
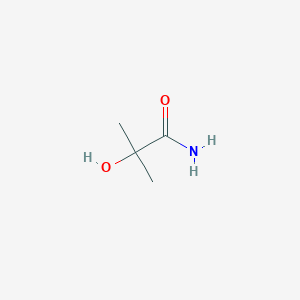
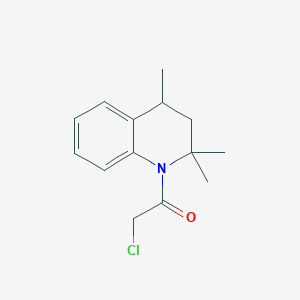
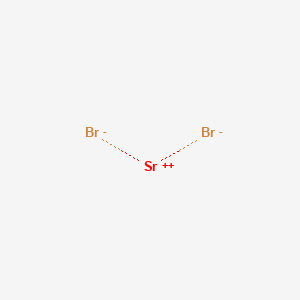
![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
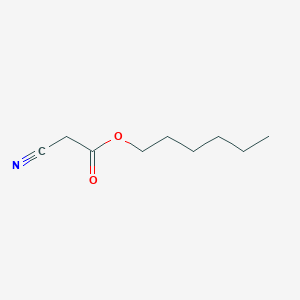
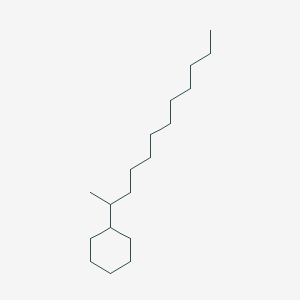
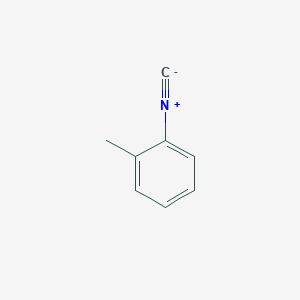
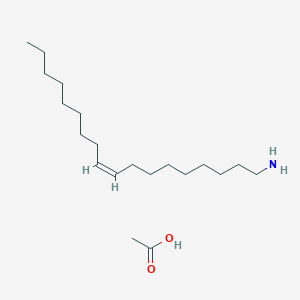
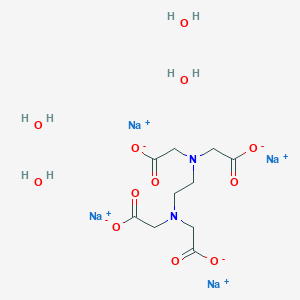
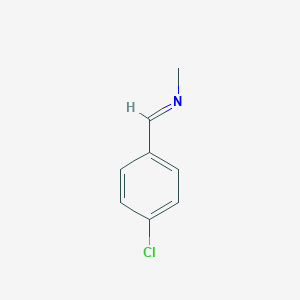

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)

